molecular formula C17H19ClN4O2S B12447172 7-Butyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

7-Butyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B12447172
M. Wt: 378.9 g/mol
InChI Key: XHQGWAMBEYYCGZ-UHFFFAOYSA-N
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Description

7-BUTYL-8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-METHYL-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure This compound is notable for its unique combination of functional groups, including a butyl chain, a chlorophenylmethylsulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BUTYL-8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-METHYL-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylmethylsulfanyl group onto the purine core, typically using thiol reagents and appropriate catalysts.

    Methylation: The final step involves the methylation of the purine core using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-BUTYL-8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-METHYL-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Thiol reagents, alkyl halides, and appropriate catalysts under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

7-BUTYL-8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-METHYL-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-BUTYL-8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-METHYL-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-BUTYL-8-[(2-CHLOROBENZYL)SULFANYL]-3-METHYL-1H-PURINE-2,6-DIONE
  • 7-(4-CHLOROBENZYL)-8-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-1H-PURINE-2,6-DIONE
  • 7-BUTYL-8-(HYDROXYMETHYL)-1,3-DIMETHYL-1H-PURINE-2,6-DIONE

Uniqueness

7-BUTYL-8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-METHYL-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19ClN4O2S

Molecular Weight

378.9 g/mol

IUPAC Name

7-butyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H19ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-5-7-12(18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24)

InChI Key

XHQGWAMBEYYCGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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